
N-(2,6-diethylphenyl)-2-(3-methylphenyl)quinoline-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,6-diethylphenyl)-2-(3-methylphenyl)quinoline-4-carboxamide is a synthetic organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-diethylphenyl)-2-(3-methylphenyl)quinoline-4-carboxamide typically involves multi-step organic reactions. A common approach might include:
Formation of the Quinoline Core: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.
Substitution Reactions: Introduction of the 2,6-diethylphenyl and 3-methylphenyl groups can be done through Friedel-Crafts alkylation or acylation reactions.
Amidation: The final step involves the formation of the carboxamide group, which can be achieved by reacting the quinoline derivative with an appropriate amine under dehydrating conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline core, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the quinoline ring and phenyl groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Friedel-Crafts catalysts like aluminum chloride (AlCl3) or Lewis acids.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce amines.
Scientific Research Applications
N-(2,6-diethylphenyl)-2-(3-methylphenyl)quinoline-4-carboxamide could have various applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Potential use as a probe for studying biological processes.
Medicine: Investigated for its pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action would depend on the specific biological or chemical context. Generally, quinoline derivatives interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity or interference with DNA replication.
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound, known for its antimalarial properties.
Chloroquine: A well-known antimalarial drug.
Quinacrine: Another antimalarial with additional uses in treating autoimmune diseases.
Uniqueness
N-(2,6-diethylphenyl)-2-(3-methylphenyl)quinoline-4-carboxamide’s uniqueness lies in its specific substitution pattern, which could confer distinct biological activities or chemical reactivity compared to other quinoline derivatives.
Properties
Molecular Formula |
C27H26N2O |
|---|---|
Molecular Weight |
394.5 g/mol |
IUPAC Name |
N-(2,6-diethylphenyl)-2-(3-methylphenyl)quinoline-4-carboxamide |
InChI |
InChI=1S/C27H26N2O/c1-4-19-11-9-12-20(5-2)26(19)29-27(30)23-17-25(21-13-8-10-18(3)16-21)28-24-15-7-6-14-22(23)24/h6-17H,4-5H2,1-3H3,(H,29,30) |
InChI Key |
CUYRWOMICRWQBB-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=CC=C1)CC)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC(=C4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Ethyl 4-methyl 3-methyl-5-({[1-(methylsulfonyl)piperidin-4-yl]carbonyl}amino)thiophene-2,4-dicarboxylate](/img/structure/B14927251.png)
![Ethyl 6-({4-[(2-fluorophenyl)carbonyl]piperazin-1-yl}methyl)-4-[4-methoxy-3-(methoxymethyl)phenyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B14927253.png)
![2-[2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-9-ethyl-8-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B14927262.png)
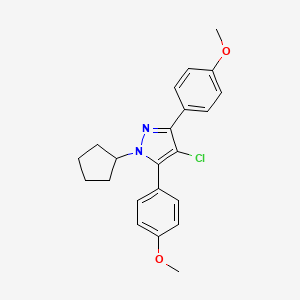
![2-({5-[(4-chlorophenoxy)methyl]furan-2-yl}carbonyl)-N-(tetrahydrofuran-2-ylmethyl)hydrazinecarbothioamide](/img/structure/B14927291.png)
![4-({[1-(difluoromethyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}amino)-1-ethyl-N-methyl-1H-pyrazole-3-carboxamide](/img/structure/B14927297.png)
![4-chloro-N-[4-chloro-1-(4-chlorobenzyl)-1H-pyrazol-3-yl]benzenesulfonamide](/img/structure/B14927305.png)
![N-[1-(3-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-4-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]benzamide](/img/structure/B14927311.png)
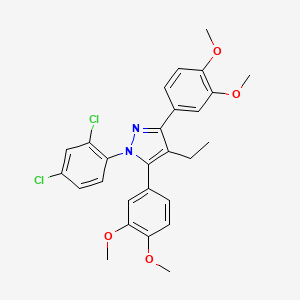
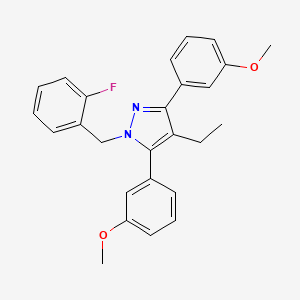
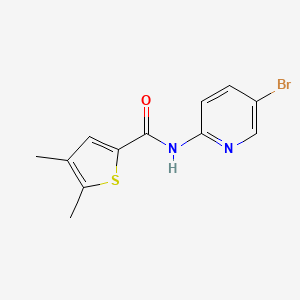
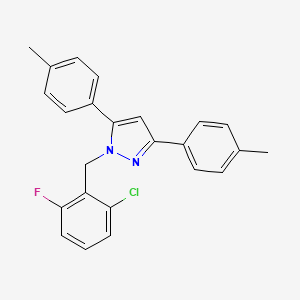
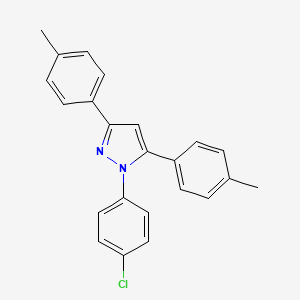
![2-[4-bromo-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-N-[1-(1,5-dimethyl-1H-pyrazol-4-yl)ethyl]propanamide](/img/structure/B14927342.png)
